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Apurinic Acid

Cat. No.: B1174944
CAS No.: 11002-22-5
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Description

Apurinic Acid is a defined biochemical tool consisting of high-molecular-weight DNA that has been hydrolyzed to remove all purine bases, creating a pyrimidine-rich polynucleotide . This structure makes it an essential reagent for studying the biochemistry of DNA damage and the base excision repair (BER) pathway, as apurinic sites are common, potentially mutagenic lesions processed by enzymes like apurinic/apyrimidinic (AP) endonuclease . Researchers utilize this compound to investigate the mechanisms of DNA-cleaving enzymes, endonucleases, and the enzymatic recognition of damaged DNA structures . Historically, it has also been used as a model compound in studies exploring the anticancer activity of modified nucleic acids . This product is supplied for laboratory research applications and is strictly labeled For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

11002-22-5

Molecular Formula

C8H9NO4

Synonyms

Apurinic Acid

Origin of Product

United States

Enzymatic Processing and Repair Mechanisms of Ap Sites

The Base Excision Repair (BER) Pathway

The BER pathway is a crucial cellular mechanism responsible for repairing a wide variety of small base lesions, including oxidized, alkylated, and deaminated bases, as well as AP sites. nih.govencyclopedia.pubmdpi.com It is a multi-step process that involves the coordinated action of several enzymes to restore the integrity and coding potential of the DNA. mdpi.com

Roles of DNA Glycosylases in Initial Damage Recognition and AP Site Generation

The BER pathway is typically initiated by DNA glycosylases. nih.govencyclopedia.pubnih.gov These enzymes are responsible for recognizing specific types of damaged or inappropriate bases in the DNA and catalyzing the cleavage of the N-glycosidic bond that links the base to the deoxyribose sugar. nih.govencyclopedia.pub This base removal step generates an AP site. nih.govmdpi.comencyclopedia.pub

DNA glycosylases can be broadly classified into two categories based on their catalytic activity: monofunctional and bifunctional. encyclopedia.pub

Monofunctional DNA Glycosylases: These enzymes possess only DNA glycosylase activity. They cleave the N-glycosidic bond, releasing the damaged base and leaving an intact AP site. Human uracil-N-glycosylase (UNG) is an example of a monofunctional glycosylase. encyclopedia.pub The resulting AP site is then processed by an AP endonuclease. encyclopedia.pub

Bifunctional DNA Glycosylases: These enzymes exhibit both DNA glycosylase and AP-lyase activities. After excising the damaged base, they further process the resulting AP site by cleaving the DNA backbone through a β-elimination or β,δ-elimination reaction. nih.govencyclopedia.pubnih.gov This often results in a strand break with modified sugar residues at the termini. Examples include bacterial Formamidopyrimidine-DNA glycosylase (Fpg) and human OGG1 and NTH1. nih.govencyclopedia.pubabclonal.comoup.com

DNA glycosylases typically recognize damaged bases by inducing the aberrant base to flip out of the DNA double helix and into a specific binding pocket within the enzyme. encyclopedia.pub

AP Endonucleases (APE1/Ref-1/APEX1 in Mammals, Homologs in Other Organisms)

AP endonucleases are pivotal enzymes in the BER pathway, acting after the DNA glycosylase step (or directly on spontaneously generated AP sites) to cleave the DNA backbone at the AP site. mdpi.comwikipedia.orgresearchgate.net In humans, the major AP endonuclease is APE1, also known as Ref-1 or APEX1, which accounts for over 95% of the total cellular AP endonuclease activity. wikipedia.orgmdpi.com Other organisms have homologous enzymes, such as Apn1 in Saccharomyces cerevisiae and Exonuclease III (Xth) and Endonuclease IV (Nfo) in Escherichia coli. oup.comwikipedia.orgresearchgate.netpnas.org

AP endonucleases are classified into different types based on their incision mechanism and the position of the cleavage relative to the AP site. wikipedia.org Class II AP endonucleases, which include human APE1, incise the phosphodiester backbone 5' to the AP site via a hydrolytic mechanism. wikipedia.org This cleavage generates a nick with a 3'-hydroxyl (3'-OH) group and a 5'-deoxyribose phosphate (B84403) (5'-dRP) residue. nih.govnih.govwikipedia.orgresearchgate.netnih.govoup.com The 3'-OH group provides a primer terminus for subsequent DNA polymerase activity, while the 5'-dRP needs to be removed before ligation. researchgate.netoup.compnas.org

In addition to their primary AP endonuclease activity, APE1 and its homologs can possess other activities, including 3'-5' exonuclease, 3'-phosphodiesterase, 3'-phosphatase, and even endoribonuclease activity. wikipedia.orgresearchgate.netoup.comfrontiersin.orgmdpi.comfrontiersin.org

The catalytic mechanism of Class II AP endonucleases like human APE1 involves the hydrolytic cleavage of the phosphodiester bond 5' to the AP site. nih.govwikipedia.org This reaction typically requires a divalent metal ion cofactor, such as Mg2+, in the active site. wikipedia.orgoup.comfrontiersin.org

The proposed mechanism for APE1 involves a nucleophilic attack on the phosphate group located 5' to the AP site. wikipedia.orgoup.com A key residue in the active site, Asp210 in APE1, is thought to deprotonate a water molecule, making it a potent nucleophile. wikipedia.orgoup.com This activated water molecule then attacks the scissile phosphate. wikipedia.orgoup.com The reaction is facilitated by the coordinated metal ion (Mg2+), which helps to stabilize the transition state and neutralize the negative charge on the phosphate group. wikipedia.orgoup.comfrontiersin.org Other residues in the active site, such as Asn212, Tyr171, and His309 in APE1, also play roles in coordinating the water molecule and the phosphate group, ensuring proper positioning for catalysis. oup.comoup.comosti.gov The outcome of this hydrolysis is the generation of a 3'-OH terminus and a 5'-dRP terminus at the site of the nick. nih.govnih.govwikipedia.orgresearchgate.netnih.govoup.com

Studies using techniques like stopped-flow kinetics and structural analysis have provided insights into the catalytic process, revealing that rapid catalysis is often followed by a slower product release step. nih.govactanaturae.ru This slow product release may be important for coordinating subsequent steps in the BER pathway. nih.gov

AP endonucleases exhibit a remarkable ability to locate and bind specifically to AP sites within the vast expanse of undamaged DNA. The structural basis for this recognition involves a combination of non-specific DNA binding and specific interactions with the abasic site. researchgate.netoup.com

Crystal structures of APE1 bound to DNA containing an AP site analog (like tetrahydrofuran (B95107), THF) have revealed key features of this interaction. nih.govresearchgate.netoup.com APE1 induces a significant bend or kink in the DNA helix, typically around 35 degrees. nih.govoup.com This distortion facilitates the flipping out of the abasic sugar residue from the DNA duplex and its insertion into a specialized binding pocket within the enzyme's active site. nih.govnih.govresearchgate.netoup.com

The active site pocket that accommodates the flipped-out AP site is often described as hydrophobic and is formed by specific amino acid residues. researchgate.netoup.com In human APE1, residues such as Phe266, Trp280, and Leu282 contribute to this pocket. oup.comembopress.org While the abasic sugar is sequestered in this pocket, the enzyme makes specific contacts with the DNA backbone flanking the AP site. researchgate.netoup.com Residues like Arg73, Ala74, and Lys78 in APE1 interact with phosphates on the opposing strand, while loops and an α-helix interact with the phosphodiester backbone of the strand containing the AP site. wikipedia.org These interactions, including a "double-loop mechanism" involving minor and major groove contacts, help to stabilize the flipped-out conformation and position the scissile phosphate correctly in the active site for cleavage. nih.gov

While the primary substrate for AP endonucleases in the BER pathway is the AP site, enzymes like human APE1 also exhibit activity on DNA containing certain damaged bases in a DNA glycosylase-independent manner, a process sometimes referred to as nucleotide incision repair (NIR). frontiersin.orgmdpi.comfrontiersin.orgoup.comnih.gov This broad substrate specificity includes structurally diverse lesions. frontiersin.orgoup.comoup.com

Research has investigated the activity of APE1 towards various damaged nucleotides, including:

F-site: A stable synthetic analog of an AP site, often used in structural and kinetic studies. nih.govnih.govfrontiersin.orgmdpi.comoup.comactanaturae.rusemanticscholar.orgmdpi.commdpi.comnih.gov

5,6-dihydrouridine (DHU): A saturated pyrimidine (B1678525) base. nih.govfrontiersin.orgmdpi.comoup.comsemanticscholar.orgmdpi.commdpi.comnih.govnih.gov

1,N6-ethenoadenosine (εA): A bulky etheno adduct. nih.govfrontiersin.orgmdpi.comoup.comsemanticscholar.orgmdpi.commdpi.comnih.govnih.gov

α-anomer of adenosine (B11128) (αA): A nucleotide with an altered glycosidic bond configuration. nih.govfrontiersin.orgmdpi.comoup.comsemanticscholar.orgmdpi.commdpi.comnih.govnih.gov

Studies have shown that APE1 can incise DNA 5' to these damaged nucleotides. frontiersin.orgmdpi.comfrontiersin.orgoup.comnih.gov The efficiency of cleavage can vary depending on the specific lesion. For instance, some studies indicate that αA might be a better substrate than εA and U for human APE1. frontiersin.org The mechanism of recognition for these diverse substrates appears to involve the ability of the damaged nucleotide to flip out of the DNA helix into the enzyme's active site, similar to AP site recognition, although the efficiency of this eversion and the resulting interactions within the active site can differ between lesions. nih.govmdpi.comoup.comsemanticscholar.orgmdpi.comnih.gov Steric interactions between the damaged base and protein structures during the flipping process can influence NIR activity. mdpi.comsemanticscholar.orgmdpi.comnih.gov

Data on the relative cleavage efficiency of APE1-like enzymes towards different substrates highlight the nuances in their substrate specificity. frontiersin.org

Substrate TypeExample LesionsCleavage Efficiency (Relative)NotesSource
AP SiteAbasic site, F-siteHighPrimary physiological substrate, efficient processing. frontiersin.orgmdpi.com
Damaged BaseDHU, εA, αA, 5ohU, αT, dU, etc.VariableProcessed via NIR pathway, efficiency depends on the specific lesion. frontiersin.orgmdpi.comfrontiersin.orgoup.comnih.gov
αAGenerally higher than εA, UEfficiency can vary between APE1 homologs. frontiersin.org
DHUCan be cleaved efficientlyPosition in active site similar across some APE1 homologs. mdpi.com
εARecognition can be less efficient than DHULarger base may affect recognition efficiency. frontiersin.org

Note: Relative efficiency can vary depending on experimental conditions and the specific APE1-like enzyme studied.

While the core function of AP endonucleases in processing AP sites is conserved across different organisms, there can be species-specific differences in their activity, substrate preferences, and the presence of homologous enzymes. oup.comwikipedia.orgresearchgate.netpnas.orgfrontiersin.orgmdpi.comresearchgate.net

Humans: Possess two main AP endonucleases, APE1 and APE2. wikipedia.org APE1 is the major enzyme responsible for the vast majority of AP endonuclease activity. wikipedia.orgmdpi.com Both APE1 and APE2 are Class II AP endonucleases, incising 5' to the AP site. wikipedia.org APE1 also exhibits broad substrate specificity in the NIR pathway. frontiersin.orgmdpi.comfrontiersin.orgoup.comnih.gov

Bacteria: Escherichia coli, a common model organism, has two well-characterized AP endonucleases: Exonuclease III (ExoIII or Xth) and Endonuclease IV (EndoIV or Nfo). oup.comresearchgate.netoup.com ExoIII is the major AP endonuclease in E. coli, accounting for about 90% of the activity, and belongs to the Xth family, structurally related to human APE1. oup.comresearchgate.netfrontiersin.org EndoIV belongs to the Nfo family and accounts for the remaining activity. oup.comresearchgate.net Some bacterial enzymes, unlike human APE1, may lack significant NIR activity. frontiersin.org

Yeast: Saccharomyces cerevisiae primarily utilizes Apn1 as its major constitutive AP endonuclease, which is homologous to E. coli EndoIV (Nfo). wikipedia.orgresearchgate.netoup.com They also have another AP endonuclease, Apn2, which is homologous to E. coli ExoIII and human APE1. oup.com

Other Organisms: Studies on APE1-like enzymes from various species, such as Drosophila melanogaster (Rrp1), Xenopus laevis (xAPE1), and Danio rerio (zAPE1), have revealed both conserved features and individual differences in substrate recognition and catalytic efficiency. frontiersin.orgmdpi.comresearchgate.netnih.gov While the main biological function of AP-site cleavage appears highly conserved, variations in substrate specificity, particularly towards damaged bases in the NIR pathway, can exist between evolutionarily distant species. frontiersin.orgmdpi.comresearchgate.net For example, the efficiency of 3'-5' exonuclease activity can vary significantly between human APE1 and its homologs in other species. mdpi.comresearchgate.net

The structural features, metal ion dependence, and preferred substrates can differ between AP endonucleases from different species, reflecting the diverse evolutionary adaptations of DNA repair systems. wikipedia.orgfrontiersin.orgnih.govmdpi.comresearchgate.netoup.com

OrganismMajor AP Endonuclease(s)Family (if specified)Key CharacteristicsSource
Human (H. sapiens)APE1 (APEX1, Ref-1), APE2Xth (APE1, APE2)APE1 is major, Class II, 5' incision, broad NIR specificity. APE2 also Class II. wikipedia.orgmdpi.comoup.commdpi.com
E. coliExoIII (Xth), EndoIV (Nfo)Xth (ExoIII), Nfo (EndoIV)ExoIII is major (~90%), ExoIII and EndoIV are structurally distinct. ExoIII related to APE1. oup.comresearchgate.netfrontiersin.orgoup.com
S. cerevisiaeApn1, Apn2Nfo (Apn1), Xth (Apn2)Apn1 is major constitutive, homologous to E. coli Nfo. Apn2 homologous to APE1. oup.comwikipedia.orgresearchgate.net
D. melanogasterRrp1APE1-likeHomologous to APE1, studied for substrate recognition differences. frontiersin.orgmdpi.comresearchgate.netnih.gov
X. laevisxAPE1APE1-likeHomologous to APE1, studied for substrate recognition differences. frontiersin.orgmdpi.comresearchgate.netnih.gov
D. reriozAPE1APE1-like (Xth)Homologous to APE1, studied for substrate recognition and catalytic efficiency. frontiersin.orgmdpi.comnih.govnih.gov
Substrate Specificity of AP Endonucleases (e.g., F-site, DHU, εA, αA)

AP Lyases (e.g., FPG, NEIL)

AP lyases are a class of enzymes, often associated with bifunctional DNA glycosylases, that can cleave the DNA backbone at AP sites. Unlike AP endonucleases which hydrolyze the phosphodiester bond 5' to the AP site, AP lyases utilize a different chemical mechanism involving β-elimination or β,δ-elimination reactions to incise the DNA 3' to the AP site. Examples of such enzymes include Formamidopyrimidine-DNA glycosylase (FPG), also known as MutM, and Nei-Like DNA Glycosylases (NEILs), such as NEIL1 and NEIL2. ebi.ac.ukoup.comwikipedia.orgelabscience.com FPG primarily acts on oxidized purines like 8-oxoguanine, while NEIL enzymes show a preference for oxidized pyrimidines, including thymine (B56734) glycol and 5-hydroxyuracil. ebi.ac.ukelabscience.com

β- and β,δ-Elimination Mechanisms of 3'-Incision

The incision of the DNA backbone 3' to an AP site by AP lyases occurs through a nucleophilic attack, typically by an amino group of the enzyme, on the C1' carbon of the deoxyribose sugar at the AP site. This initiates a β-elimination reaction, leading to the cleavage of the phosphodiester bond 3' to the AP site and the generation of a 3'-phospho-α,β-unsaturated aldehyde (3'-PUA) terminus and a 5'-phosphate. oup.comwikipedia.orgnih.govnih.gov

Some AP lyases, including FPG and NEIL1/2, can perform a further δ-elimination reaction. oup.comelabscience.comnih.gov This second elimination step occurs after the initial β-elimination and results in the cleavage of the phosphodiester bond 5' to the AP site as well, leaving a 3'-phosphate and a 5'-phosphate. ebi.ac.ukoup.comelabscience.comnih.gov This β,δ-elimination effectively removes the baseless sugar and creates a single-nucleotide gap with phosphorylated termini on both sides. ebi.ac.ukelabscience.comneb.comembl.de

Complementary Functions with AP Endonucleases

While AP endonucleases (like APE1 in humans) are considered the major enzymes for initiating BER by cleaving 5' to the AP site, AP lyases play complementary roles, particularly in processing specific types of AP sites or in certain cellular contexts. britannica.comoup.com AP endonucleases generate a 3'-hydroxyl terminus and a 5'-deoxyribose phosphate (5'-dRP) at the incision site. oup.comoup.comresearchgate.netbmbreports.org Conversely, AP lyases performing β-elimination leave a 3'-PUA, and those performing β,δ-elimination leave a 3'-phosphate. oup.comelabscience.comnih.govnih.govoup.com

The distinct termini generated by AP endonucleases and AP lyases necessitate different downstream processing steps. For instance, the 3'-PUA or 3'-phosphate ends produced by AP lyases require further enzymatic action, such as by a 3'-phosphodiesterase or phosphatase activity (like PNKP), to generate the 3'-hydroxyl group necessary for DNA polymerase activity. oup.comnih.govpnas.org Research suggests that the choice between AP endonuclease and AP lyase processing of an AP site can be influenced by factors such as the base opposite the AP site and the surrounding DNA sequence context. nih.govoup.comresearchgate.netnih.gov In plants, for example, FPG has shown a preference for AP sites opposite cytosine, complementing the activity of the major AP endonuclease which prefers AP sites opposite guanine (B1146940). nih.govresearchgate.netnih.gov This highlights how the coordinated action of both enzyme classes ensures efficient AP site repair depending on the nature and context of the lesion.

Subsequent Steps in BER

Following the incision of the DNA backbone at the AP site by either an AP endonuclease or an AP lyase, the BER pathway proceeds through subsequent steps involving DNA synthesis and ligation to restore the integrity of the DNA strand. The specific enzymes involved and the length of the synthesized DNA patch define two major subpathways: Short-Patch BER (SP-BER) and Long-Patch BER (LP-BER). bmbreports.orgCurrent time information in Nyong-et-Kellé, CM.nih.govbyjus.com

Short-Patch Base Excision Repair (SP-BER)

SP-BER is the predominant BER subpathway and typically results in the replacement of a single nucleotide. bmbreports.orgnih.gov After the AP site is incised, usually by APE1, a single-nucleotide gap is created with a 3'-hydroxyl terminus and a 5'-dRP moiety. researchgate.netbmbreports.orgpnas.orgmdpi.com DNA polymerase β (Polβ) plays a central role in SP-BER. bmbreports.orgmdpi.comnih.govscbt.comnih.gov It first fills the single-nucleotide gap by inserting the correct nucleotide opposite the template strand using its polymerase activity. bmbreports.orgpnas.orgmdpi.comnih.gov Subsequently, Polβ utilizes its intrinsic 5'-dRP lyase activity to remove the 5'-dRP group. bmbreports.orgpnas.orgmdpi.comnih.gov This leaves a nick in the DNA backbone with a 3'-hydroxyl and a 5'-phosphate. encyclopedia.pub SP-BER can be initiated by both monofunctional and bifunctional glycosylases. encyclopedia.pub

Long-Patch Base Excision Repair (LP-BER)

LP-BER is an alternative BER subpathway that involves the synthesis of a patch of 2 to 10 nucleotides. bmbreports.orgnih.gov This pathway is typically engaged when the 5'-dRP generated by APE1 is resistant to removal by Polβ's lyase activity or when the initial lesion processing creates a substrate more amenable to strand displacement synthesis. bmbreports.org In LP-BER, DNA polymerases δ and ε (Pol δ/ε), often in coordination with the processivity factor PCNA (Proliferating Cell Nuclear Antigen), perform DNA synthesis. bmbreports.orgnih.gov This synthesis displaces the downstream DNA strand, creating a flap structure containing the damaged site. bmbreports.orgjove.com The flap is then cleaved and removed by Flap Endonuclease 1 (FEN1). bmbreports.orgnih.govjove.comreactome.org LP-BER is thought to be more prevalent in proliferating cells and can also be influenced by factors like ATP concentration. nih.govjove.comresearchgate.net

Roles of DNA Polymerases (e.g., Polβ) and DNA Ligases (e.g., Ligase III, Ligase I)

DNA polymerases are essential for filling the gap created after the removal of the damaged nucleotide or the AP site. DNA polymerase β (Polβ) is the primary polymerase in SP-BER, responsible for inserting a single nucleotide and removing the 5'-dRP group. bmbreports.orgCurrent time information in Nyong-et-Kellé, CM.nih.govbyjus.commdpi.comnih.govscbt.comnih.govabcam.commdpi.com Polβ's activities are tightly coordinated during BER. pnas.org In LP-BER, DNA polymerases δ and ε are typically involved in synthesizing the longer repair patch through strand displacement. bmbreports.orgnih.govjove.comreactome.org

DNA ligases are the final enzymes in the BER pathway, responsible for sealing the remaining nick in the DNA backbone after the gap has been filled by the DNA polymerase. britannica.comCurrent time information in Nyong-et-Kellé, CM.nih.govbyjus.comabcam.commdpi.comalliedacademies.orgresearchgate.net In human nuclear BER, DNA Ligase III (Ligase III) and DNA Ligase I (Ligase I) are the main ligases involved. nih.govresearchgate.netwikipedia.orgwikipedia.org DNA Ligase III, in complex with XRCC1, is primarily responsible for sealing the nick in the SP-BER pathway. bmbreports.orgencyclopedia.pubresearchgate.netabcam.commdpi.comresearchgate.netwikipedia.orgoup.com DNA Ligase I is predominantly involved in sealing the nick in the LP-BER pathway, often interacting with PCNA. bmbreports.orgnih.govreactome.orgmdpi.comresearchgate.netwikipedia.orgwikipedia.orgoup.com While Ligase III is mainly utilized in SP-BER, it can act as a backup ligase in LP-BER. researchgate.net Ligase III also plays a crucial role in mitochondrial BER. abcam.commdpi.comnih.gov The choice between Ligase I and Ligase III can depend on factors such as the specific BER subpathway utilized and the cellular context. mdpi.comresearchgate.netoup.com

EnzymeRole in BER SubpathwayKey ActivitiesInteracting Proteins (Examples)
FPGInitiation (Bifunctional Glycosylase/AP Lyase)N-glycosylase, β,δ-elimination AP lyase-
NEILsInitiation (Bifunctional Glycosylase/AP Lyase)N-glycosylase, β,δ-elimination AP lyase-
PolβSP-BERDNA polymerase (gap filling), 5'-dRP lyaseXRCC1, APE1
Pol δ/εLP-BERDNA polymerase (strand displacement synthesis)PCNA, RPA, RFC
FEN1LP-BERFlap endonuclease (cleaves displaced flap)PCNA
Ligase IIISP-BER (Primary)DNA ligation (seals nick)XRCC1, PARP1, Polβ, APE1
Ligase ILP-BER (Primary)DNA ligation (seals nick)PCNA, FEN1, Polβ, APE1
Coordination of Enzyme Activities During Repair

The base excision repair pathway involves a sequence of coordinated enzymatic reactions to effectively remove damaged bases, AP sites, and their intermediates. nih.gov Following the generation of an AP site, typically by a DNA glycosylase, an AP endonuclease, such as APE1 in human cells, incises the DNA backbone predominantly on the 5' side of the AP site. bmbreports.orgnih.govnih.gov This incision creates a single-strand break with a 3'-hydroxyl (3'-OH) end and a 5'-deoxyribose phosphate (5'-dRP) end. nih.govnih.gov

Coordination between APE1 and downstream enzymes, particularly DNA polymerase β (Pol β), is crucial for efficient repair. bmbreports.orgnih.govmdpi.com After APE1 incises the AP site, the resulting 5' nick product serves as the substrate for Pol β. nih.govbiorxiv.org Pol β plays a central role by performing gap-filling synthesis, inserting a new nucleotide opposite the template base, and removing the 5'-dRP flap using its lyase activity. bmbreports.orgnih.govbiorxiv.org This coordinated action ensures the seamless progression of the repair process and prevents the accumulation of potentially harmful intermediates. bmbreports.org

Studies using single-molecule techniques have provided insights into the coordination between APE1 and Pol β. bmbreports.orgnih.govbiorxiv.org These studies suggest that the transfer of the BER intermediate from APE1 to Pol β can be dependent on the dissociation kinetics of APE1 and the duration that Pol β remains bound to the incised DNA. nih.govbiorxiv.org A canonical model proposes the formation of a transient ternary complex involving APE1, Pol β, and the 5' nick substrate, facilitating the transfer of the DNA intermediate. nih.govbiorxiv.org

Scaffold proteins, such as XRCC1, also play a significant role in coordinating BER enzyme activities. mdpi.comembopress.orgcsic.es XRCC1 interacts with multiple BER proteins, including APE1 and DNA ligase IIIα, providing a physical link that can enhance the efficiency and coordination of the repair process. mdpi.comembopress.orgoup.com The interaction between APE1 and XRCC1, particularly through the N-terminal domain of APE1, is important for stimulating APE1's enzymatic activities and coordinating the incision and ligation steps of AP site repair. mdpi.comembopress.org

The concept of "substrate channeling" or "passing of the baton" has been proposed, where enzymes in the pathway remain bound to their product until the next enzyme in the sequence binds and takes over the DNA intermediate. researchgate.netoup.com This mechanism is thought to limit the exposure of cytotoxic repair intermediates and ensure the orderly progression of BER. oup.com

AP Endonuclease-Independent Repair Pathways (e.g., Tdp1 and Nth1 in S. pombe)

While AP endonucleases are the primary enzymes for incising AP sites in the canonical BER pathway, alternative AP endonuclease-independent repair pathways exist. In Schizosaccharomyces pombe, a fission yeast, an AP endonuclease-independent pathway involving the bifunctional DNA glycosylase Nth1 and the tyrosyl phosphodiesterase Tdp1 has been described for the repair of AP sites. nih.govresearchgate.netnih.govoup.comresearchgate.net

In this pathway, Nth1 initiates the repair by performing β-elimination chemistry at the AP site. nih.govresearchgate.netresearchgate.net This reaction cleaves the DNA backbone 3' to the AP site, generating a 5'-phosphate (5'-P) and a 3'-α,β-unsaturated aldehyde terminus, also referred to as a 3'-deoxyribose phosphate (3'-dRP) block. nih.govwikipedia.orgresearchgate.netresearchgate.net Unlike in the canonical pathway where an AP endonuclease like Apn2 would process the AP site, in this alternative route, Tdp1 acts downstream of Nth1. nih.govresearchgate.netresearchgate.net

Tdp1 is a phosphodiesterase that can cleave various 3'-blocked DNA termini, including the 3'-dRP generated by Nth1. nih.gov Tdp1's activity on the 3'-dRP results in a 3'-phosphate (3'-P) terminus. nih.gov This 3'-P end is not a suitable substrate for DNA polymerases, so it needs further processing. nih.gov A polynucleotide kinase, such as Pnk1 in S. pombe, is proposed to be responsible for removing the 3'-P to generate a repairable 3'-OH end. nih.govresearchgate.netresearchgate.net Following the generation of the 3'-OH terminus, a DNA polymerase can fill the gap, and a DNA ligase seals the remaining nick to complete the repair. nih.govresearchgate.netoup.comresearchgate.net

This Nth1-Tdp1 pathway appears to function as an important backup repair mechanism for AP sites in S. pombe, particularly in the absence of the major AP endonuclease Apn2. nih.govresearchgate.netnih.gov Genetic studies in S. pombe have shown synergistic sensitivity to DNA damaging agents like methyl methanesulfonate (B1217627) (MMS) in double mutants lacking both Apn2 and Tdp1, supporting the idea that Tdp1 acts in a pathway parallel to or downstream of Apn2 in processing AP sites or the resulting intermediates. nih.govnih.govoup.com

Regulation and Modulation of Ap Site Processing Enzymes

Post-Translational Modifications of Key Enzymes (e.g., Acetylation of APE1)

Post-translational modifications (PTMs) play a crucial role in modulating the function, localization, and interactions of DNA repair proteins like APE1. Acetylation is one such modification that significantly impacts APE1 activity. Acetylation of specific lysine (B10760008) residues in the N-terminal domain of APE1, such as lysines 6, 7, 27, 31, and 32, has been observed. unmc.edunih.gov This modification can be carried out by histone acetyltransferases like p300. unmc.eduembopress.org

Research indicates that acetylation of APE1 can enhance its AP-endonuclease activity. nih.gov This enhancement may be due to acetylation weakening APE1's interaction with the incised DNA product, thereby facilitating its release and subsequent catalytic turnover. nih.gov Acetylation, by neutralizing the positive charge of lysine residues, particularly in the highly basic N-terminal domain, is proposed to decrease the strong positive charge patch, influencing interactions with DNA. nih.gov The acetylation of APE1 is dynamic and can be reversed by deacetylases such as SIRT1. nih.govmdpi.com Elevated levels of acetylated APE1 (AcAPE1) have been detected in various primary tumor tissues compared to non-tumor tissue, suggesting that altered acetylation of APE1 might be a mechanism employed by cancer cells to manage increased DNA damage and support proliferation. nih.gov

Besides acetylation, APE1 is also subject to other PTMs, including phosphorylation, ubiquitination, and nitrosylation, which can influence its nuclease or redox functions. nih.govmdpi.com For instance, phosphorylation by CKII has been shown to enhance APE1's redox activation function, while its effect on DNA repair activity appears less clear or absent in some studies. nih.gov PARP1-mediated PARylation has also been reported to modify APE1, potentially influencing its DNA scanning rate. mdpi.com

Protein-Protein Interactions and Formation of Repair Complexes

APE1 interacts with a multitude of protein partners, which is essential for coordinating the steps of the BER pathway and integrating it with other cellular processes. mdpi.comnih.gov These interactions can modulate APE1's enzymatic activity, influence its localization, and facilitate the efficient transfer of DNA repair intermediates, often described by the "passing the baton" model. mdpi.comresearchgate.net

Key protein partners of APE1 in BER include DNA polymerase β (Pol β), XRCC1 (X-ray repair cross-complementing protein 1), and PARP1 (Poly(ADP-ribose) polymerase-1). nih.govmdpi.commdpi.com XRCC1 acts as a scaffolding protein, assembling a complex that includes Pol β and DNA ligase III, and it interacts with APE1, potentially through the flexible N-terminal tail of APE1. mdpi.comresearchgate.net This interaction is thought to facilitate APE1 catalytic turnover. nih.govmdpi.com

Interactions with PARP1 are also significant. PARP1 can stimulate DNA incision by APE1. mdpi.com Physical and functional interactions between APE1 and PARP1 have been detected, and PARP1 can catalyze the ADP-ribosylation of APE1. mdpi.com These interactions are suggested to facilitate functional assistance between the two proteins during DNA repair, potentially at the stage of AP site recognition and hydrolysis by APE1. msu.ru

Other proteins, such as nucleophosmin (B1167650) (NPM1), also interact with APE1, and this interaction, particularly through the N-terminal tail of APE1, can modulate APE1 activity and influence its enrichment in the nucleolus. nih.govmdpi.comnih.gov The interaction with NPM1 might induce conformational rearrangements in APE1, potentially affecting its dissociation from the DNA product. mdpi.com

Data on the relative binding affinities of full-length and N-terminally truncated APE1 for BER proteins like Pol β, XRCC1, and PARP1 have been studied to understand the contribution of the N-terminal extension to these interactions. mdpi.com

Structural Dynamics and Conformational Changes of Repair Enzymes

The function of AP site processing enzymes, especially APE1, is intimately linked to their structural dynamics and conformational changes during DNA binding and catalysis. APE1 consists of a well-characterized globular catalytic domain and a flexible N-terminal extension. nih.govmdpi.com While the globular domain is sufficient for AP site recognition and incision, the flexible N-terminal tail plays a significant regulatory role. mdpi.com

Conformational changes in APE1 have been observed upon binding to AP-containing DNA, even before the chemical cleavage step. nih.gov These changes can be detected through techniques like intrinsic tryptophan fluorescence. nih.govoup.com Studies using techniques like FRET (Förster resonance energy transfer) and molecular dynamics simulations have provided insights into these dynamics. mdpi.comoup.commdpi.com

Role of Flexible Domains (e.g., N-Terminal Tail of APE1)

The N-terminal tail (residues 1-61) of human APE1 is a conformationally flexible region that is absent in prokaryotic homologs. nih.govmdpi.com This tail is crucial for mediating APE1 localization, post-translational modifications, and protein-protein interactions, all of which contribute to regulating the enzyme. nih.govnih.gov

Damage Recognition Loops and Active Site Plasticity

APE1 exhibits a broad substrate specificity, recognizing not only AP sites but also certain damaged bases. oup.comnih.gov This recognition involves interactions between the enzyme's active site and the damaged DNA. Molecular dynamics simulations have revealed that the active site of APE1-like enzymes, particularly a "damage recognition" loop containing residues like Asn222-Ala230 (in human APE1), undergoes significant damage-dependent reorganization. nih.govmdpi.comfrontiersin.org

The plasticity of the active site allows APE1 to accommodate structurally different damaged nucleotides. mdpi.comfrontiersin.org While APE1 has a relatively rigid core, the DNA-binding site must undergo conformational changes to accommodate nucleotides with damaged bases. mdpi.com Eversion of the damaged nucleotide from the DNA helix into the enzyme's binding pocket is a key step in this process. oup.com The efficiency of cleavage for different substrates can be influenced by how well the damaged base's position in the binding pocket aligns with the optimal conformation of catalytic residues. mdpi.comfrontiersin.org

Subcellular Localization and Dynamic Recruitment to DNA Damage Sites

The subcellular localization of APE1 is tightly regulated and can change in response to DNA damage, ensuring that the enzyme is available where and when it is needed for repair. APE1 is primarily a nuclear protein, with a described enrichment in the nucleolus, partly due to its interaction with NPM1. oup.comoup.com

The N-terminal 33 amino acids of APE1 have been implicated in mediating its nuclear localization. oup.com Altered APE1 subcellular localization, along with changes in expression levels and acetylation status, is associated with cancer development, highlighting the importance of fine-tuning APE1's location. oup.combiorxiv.org

APE1 can be dynamically recruited to sites of DNA damage. While some studies using specific DNA damaging agents like MMS did not observe alterations in APE1 subcellular localization, treatment with cisplatin (B142131) (CDDP) was shown to induce nucleolar depletion of APE1. biorxiv.org This suggests context-dependent changes in localization in response to different types of damage. Recent research also indicates that APE1 can assemble biomolecular condensates in the nucleolus, which may play a role in the DNA damage response. oup.combiorxiv.org

Influence of Chromatin Structure on AP Site Processing

In eukaryotic cells, DNA is organized into chromatin, which presents a barrier to DNA repair enzymes accessing lesions. The structure of chromatin, particularly the packaging of DNA into nucleosomes, significantly influences the processing of AP sites by APE1. oup.com

The efficiency of AP site repair by APE1 can be impaired by the presence of histones in nucleosomes. oup.com The position of the AP site within the nucleosome, specifically its rotational positioning (facing inwards or outwards on the histone core), can affect APE1 activity and binding. oup.comnih.gov While some studies initially suggested rotational dependence, experiments using whole cell extracts showed a diminished dependence, indicating that cellular factors, potentially including chromatin remodelers, can facilitate access to lesions. nih.gov

Histone modifications also play a role in regulating chromatin structure and influencing BER. Acetylation of histones, which can relax chromatin structure, is known to affect the accessibility of DNA to repair enzymes. nih.govkhanacademy.org For example, acetylation of histone H3 at lysine 56 (H3K56Ac) has been shown to enhance APE1 activity in nucleosomes, potentially by increasing nucleosome dynamics and DNA unwrapping. nih.gov This effect can be reversed by deacetylases. nih.gov

Furthermore, histone tails themselves can interact with AP sites, potentially forming protein-DNA crosslinks, and this interaction is dependent on the structural location of the AP site and its proximity to the histone tails. nih.gov Chromatin remodeling factors and histone chaperones are also involved in overcoming chromatin barriers to facilitate AP endonuclease-mediated DNA repair. oup.com

Advanced Research Methodologies for Studying Apurinic Acid

Biochemical and Enzymatic Assays for AP Site Detection and Quantification

Biochemical and enzymatic assays are widely used for the detection and quantification of AP sites in DNA samples. These methods often rely on the unique chemical structure of the AP site, particularly the reactive aldehyde group present in its open-ring form. guidetopharmacology.orgfishersci.caciteab.com

Colorimetric Assays (e.g., Aldehyde Reactive Probe-Based)

Colorimetric assays, particularly those utilizing an Aldehyde Reactive Probe (ARP), are a common approach for quantifying AP sites. The ARP reagent, such as Nε-aminooxymethylcarbonylhydrazin-D-biotin, specifically reacts with the aldehyde group of the open-ring AP site, forming a stable oxime bond and tagging the AP site with a biotin (B1667282) residue. guidetopharmacology.orgfishersci.caciteab.comflybase.orguni.lu

Following the ARP reaction, the biotin-tagged DNA is typically immobilized on a solid support, such as a microplate. The immobilized biotinylated DNA is then detected using an avidin-biotin system. An enzyme conjugate, such as streptavidin conjugated to horseradish peroxidase (HRP) or alkaline phosphatase (AP), binds to the biotin tag. guidetopharmacology.orgfishersci.caciteab.comflybase.org The quantity of bound enzyme is then determined by adding a chromogenic substrate that is converted into a colored product by the enzyme. The intensity of the color, measured by absorbance, is proportional to the number of AP sites in the original DNA sample. guidetopharmacology.orgfishersci.ca

These assays are sensitive and can detect AP sites in the range of 4 to 40 AP sites per 10⁵ base pairs. guidetopharmacology.orgnih.govfishersci.ca They are suitable for quantifying AP sites in purified DNA samples and have been adapted for use with DNA isolated from cells or tissues. fishersci.ca

Table 1: Typical Components of an ARP-Based Colorimetric AP Site Quantification Kit

ComponentFunction
ARP SolutionTags AP sites with biotin
ARP-DNA StandardProvides a standard curve for quantification
DNA Binding SolutionFacilitates DNA immobilization
Wash BufferRemoves unbound reagents
Streptavidin-Enzyme ConjugateBinds to biotin tag
Substrate SolutionDevelops color for detection
Stop SolutionTerminates enzymatic reaction
DNA High-Binding PlateSolid support for DNA immobilization

High-Performance Liquid Chromatography Coupled with Mass Spectrometry (HPLC-ESI-MS/MS)

High-Performance Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (HPLC-ESI-MS/MS) offers a highly accurate and specific method for the detection and quantification of AP sites, providing unequivocal identification. dsmz.de This method often involves the chemical derivatization of AP sites with a specific reagent, such as O-4-nitrobenzylhydroxylamine (NBHA). dsmz.de NBHA reacts with the aldehyde group of the AP site, forming a stable oxime adduct. dsmz.de

Following derivatization, the DNA is typically subjected to enzymatic digestion to break it down into smaller units, such as nucleosides or deoxyribose monophosphates. dsmz.de The derivatized AP site product (e.g., NBHA-tagged 5'-deoxyribose monophosphate) is then separated from other DNA components using HPLC and detected and quantified by tandem mass spectrometry (MS/MS). dsmz.de The use of isotopically labeled internal standards can further enhance the accuracy of quantification. dsmz.de

HPLC-ESI-MS/MS methods can achieve high sensitivity, with reported quantification limits as low as 100 fmol of AP sites from 100 µg of DNA, equivalent to approximately three abasic sites per 10⁷ bases. This approach is valuable for precise measurement and structural confirmation of AP sites.

Immunodetection Methods

Immunodetection methods, while sometimes used in conjunction with ARP-based assays, can also conceptually involve the use of antibodies that specifically recognize and bind to AP sites or modified AP sites. In the context of ARP-based detection, immunodetection principles are applied when enzyme-conjugated antibodies or streptavidin conjugates are used to detect the biotin tag. guidetopharmacology.orgfishersci.caciteab.comflybase.org

General immunodetection involves the use of primary antibodies that bind to the target molecule (in this case, potentially an AP site or a molecule bound to it). A secondary antibody, conjugated to a detectable label such as an enzyme (HRP or alkaline phosphatase) or a fluorophore, then binds to the primary antibody, providing signal amplification. Detection is then achieved through chromogenic, chemiluminescent, or fluorescent substrates depending on the label. While direct antibodies against the AP site structure itself are less common than ARP-based approaches, the principles of antibody-based detection are integral to many AP site quantification strategies that employ tagged probes.

Molecular and Cellular Techniques

Molecular and cellular techniques enable the study of AP sites at the single-molecule level and within the complex environment of living cells.

Single-Molecule Sensitivity Approaches (e.g., Solid-State Nanopores)

Solid-state nanopores represent a promising technology for detecting DNA damage, including AP sites, with single-molecule sensitivity. In this approach, individual DNA molecules are driven electrokinetically through a narrow pore fabricated in a solid-state membrane. As the DNA translocates through the nanopore, it causes characteristic changes in the ionic current flowing through the pore.

The presence of an AP site on the DNA molecule can alter its local structure and flexibility, affecting its translocation dynamics and the resulting ionic current blockade signal. By analyzing these changes in current, it is possible to detect the presence of AP sites on individual DNA molecules. This method has the potential for label-free detection and can potentially provide information about the spatial location of AP sites along a DNA strand. Solid-state nanopores offer advantages in terms of scalability and integration compared to some other single-molecule techniques.

Fluorescent DNA Probes and Nanoprobes for Live Cell Tracking

Fluorescent DNA probes and nanoprobes have been developed to enable the tracking and visualization of AP sites and related repair activity in living cells. These probes are designed to interact with AP sites or key enzymes involved in AP site repair, such as apurinic/apyrimidinic endonuclease 1 (APE1), and generate a detectable fluorescent signal.

Some probes utilize hairpin DNA structures containing an AP site mimic or a cleavable site recognized by repair enzymes. Fluorophores and quenchers are strategically placed on the probe such that enzymatic cleavage or interaction with the AP site results in a change in fluorescence intensity or Förster Resonance Energy Transfer (FRET). Nanoprobes can involve fluorescently labeled DNA sequences attached to nanoparticles, which can enhance cellular uptake and provide a platform for targeted delivery and sensing within cells.

These live-cell imaging techniques allow for real-time monitoring of AP site formation, repair kinetics, and the cellular localization of repair enzymes in response to DNA damage. They provide valuable insights into the dynamic processes of DNA damage and repair in a physiological context.

Table 2: Sensitivity and Detection Limits of Selected AP Site Quantification Methods

MethodSensitivity/Detection LimitReference(s)
Colorimetric Assay (ARP-based)4-40 AP sites per 10⁵ bp guidetopharmacology.orgfishersci.ca
HPLC-ESI-MS/MS (NBHA derivatization)100 fmol per 100 µg DNA (~3 AP sites per 10⁷ bp)
Single-Molecule NanoporesSingle-molecule sensitivity

Genome-Wide Mapping of AP Sites (e.g., AP-Seq)

Understanding the distribution and accumulation of AP sites across the genome is vital for assessing their impact on genomic integrity and transcriptional regulation. Genome-wide mapping techniques, such as AP-Seq, have been developed to address this need. AP-Seq allows for the mapping of apurinic sites and other related DNA modifications, like 8-oxo-7,8-dihydroguanine (8-oxoG)-derived secondary AP-sites, at a resolution of approximately 250 bp on a genome-wide scale nih.govcrick.ac.ukfigshare.comnih.govspringernature.com.

The AP-Seq method typically involves specifically enriching AP sites using a biotin-labelled aldehyde-reactive probe under neutral pH conditions nih.govfigshare.com. This probe is highly specific for the aldehyde group present at AP sites nih.gov. Following biotin labelling of genomic DNA, the DNA is fragmented, enriched, and then subjected to in vitro repair before sequencing nih.gov.

Studies utilizing AP-Seq have revealed that the accumulation rate of AP sites varies significantly across the genome, with certain regions exhibiting substantially higher damage levels ("hot spots") compared to others ("cold spots") nih.govcrick.ac.ukfigshare.com. This non-uniform distribution suggests that chromatin structure and other genomic features can influence AP site formation or persistence. Damage burden, as measured by AP-Seq, has been shown to correlate with marks for open chromatin, such as H3K9ac and H3K4me2 crick.ac.ukfigshare.com. Additionally, AP sites and oxidative damage are highly enriched in transposable elements and other repetitive sequences figshare.com. Conversely, a reduction in damage is observed at chromatin loop anchors, with increased damage load in inactive compartments figshare.com. Less damage is found at promoters, exons, and termination sites, but not introns, in a manner that appears transcription-independent but GC content-dependent figshare.com.

AP-Seq, along with related methods like AP-quant (for global AP site quantification) and AP-qPCR (for site-specific assessment), provides powerful tools to quantitatively investigate the relative amount and genome specificity of DNA damage and repair, the effects of radiation, and other questions related to AP sites and base modifications nih.govspringernature.com.

Genetic Perturbation Studies (e.g., Knockouts, RNAi, Dominant-Negative Mutants)

Genetic perturbation studies, including gene knockouts, RNA interference (RNAi), and the use of dominant-negative mutants, are instrumental in deciphering the roles of specific proteins involved in AP site repair pathways. These approaches allow researchers to investigate the cellular consequences of impaired AP site processing.

Knockout studies of APE1, the primary AP endonuclease in mammals, have highlighted its essential role. Conventional APE1 knockout in mice results in early embryonic lethality, underscoring its critical function during development pnas.orgmdpi.com. However, recent studies using conditional knockout models or specific cell lines have provided more nuanced insights. For instance, induced APE1 knockout in adult mice exacerbated neuron and oligodendrocyte loss after mild ischemic stroke and prevented long-term functional recovery, demonstrating the importance of endogenous APE1 in protecting both gray and white matter pnas.org. In human cell lines like HEK293FT, APEX1 knockout derivatives, while viable, exhibit increased sensitivity to alkylating agents like methyl methanesulfonate (B1217627) (MMS) mdpi.comresearchgate.net. These studies have also revealed the existence of backup AP site repair pathways, with enzymes like APE2 and NTHL1 contributing to repair in the absence of APE1 researchgate.netnih.gov.

RNA interference (RNAi) has been widely used to transiently reduce the expression levels of proteins involved in AP site repair. Down-regulating APE1 expression using RNAi in human cells leads to the accumulation of AP sites, reduced cell proliferation, and the triggering of apoptosis nih.govtandfonline.com. This demonstrates that a reduction in APE1 levels is sufficient to impair AP site repair and induce cellular toxicity. RNAi screens targeting components of the base excision repair (BER) pathway, including APE1, DNA polymerase β (POLB), DNA ligase III (LIG3), and XRCC1, have also shown that these proteins are important for processes like HIV integration, where their knockdown inhibited infection plos.org.

Dominant-negative mutants are designed to interfere with the function of wild-type proteins, often by binding to the substrate or interacting with other proteins in a non-productive manner. A well-characterized dominant-negative form of human APE1, termed ED, carries amino acid substitutions at active site residues (Glu96 to Gln and Asp210 to Asn) nih.govaacrjournals.orgcapes.gov.br. This mutant lacks detectable nuclease activity but binds to AP-DNA with a significantly higher affinity than the wild-type enzyme (e.g., 13-fold higher affinity) nih.govaacrjournals.orgcapes.gov.br. By binding tightly to AP sites, the ED mutant effectively blocks access and processing by endogenous wild-type APE1, thereby inhibiting AP site incision in vitro and in cells nih.govaacrjournals.org. Expression of the ED mutant in cells enhances sensitivity to DNA damaging agents like MMS and hydrogen peroxide, coinciding with an accumulation of AP sites nih.govaacrjournals.org. Dominant-negative mutants of other BER proteins, such as DNA polymerase β, have also been shown to induce radiosensitivity oup.com.

Structural Biology Approaches

Structural biology techniques provide high-resolution insights into the molecular architecture of AP sites in DNA and their interactions with repair enzymes. These methods are crucial for understanding the mechanisms of damage recognition, protein-DNA binding, and enzymatic catalysis.

X-ray Crystallography of AP Site-DNA Complexes

X-ray crystallography is a powerful technique for determining the three-dimensional structures of proteins and protein-DNA complexes at atomic resolution. Numerous crystal structures of DNA repair enzymes bound to DNA containing AP sites or AP site analogs have been determined, providing fundamental insights into the BER pathway.

Crystal structures of human APE1 bound to DNA containing an AP site have been particularly informative regarding the subsequent step of AP site repair – the incision of the DNA backbone. These structures show APE1 interacting with the DNA, bending the helix, and positioning the AP site within its active site for cleavage oup.comoup.comoup.combiorxiv.orgbiorxiv.org. Details of the active site residues involved in catalysis and metal ion coordination have been elucidated biorxiv.org. Crystal structures have also been obtained for APE1 bound to single-stranded DNA (ssDNA) substrates containing AP sites, revealing that APE1 utilizes a similar mechanism for processing both dsDNA and ssDNA substrates oup.combiorxiv.org. For instance, a crystal structure of an APE1:ssDNA product complex diffracted to 2.0 Å resolution, providing molecular details of the APE1 active site during catalysis on ssDNA biorxiv.org. These structures highlight active site contacts and residues, such as R177, that are critical for cleavage oup.combiorxiv.org.

These crystallographic studies, often utilizing chemically stable AP site analogs like tetrahydrofuran (B95107) (THF), have provided static snapshots of enzyme-DNA interactions, revealing key conformational changes and contacts essential for AP site recognition and processing pnas.orgbiorxiv.orgoup.com.

Pulsed Dipolar Electron Paramagnetic Resonance (EPR)

Pulsed dipolar electron paramagnetic resonance (EPR) spectroscopy, particularly techniques like pulsed electron double resonance (PELDOR or DEER), is a valuable tool for measuring distances and conformational distributions in biomolecules in solution. This provides dynamic information that complements the static structures obtained from crystallography.

Pulsed dipolar EPR has been applied to investigate conformational changes in DNA containing AP sites and in complexes formed with DNA repair enzymes like APE1 oup.comnih.gov. The technique involves introducing spin labels at specific sites in the DNA and/or the protein and measuring the magnetic dipole-dipole interaction between them oup.comnih.govacs.org. Triarylmethyl (TAM)-based spin labels attached to the 5' ends of oligonucleotide duplexes and nitroxide spin labels introduced into APE1 have been used for this purpose oup.comnih.gov.

These studies have enabled the monitoring of conformational changes in the DNA substrate upon binding to APE1 oup.comnih.gov. For example, EPR data have shown that the presence of an AP site can lead to a decrease in the distance between spin labels placed at the DNA ends, suggesting a conformational change or bending of the DNA duplex oup.com. When APE1 binds to AP-DNA, EPR measurements indicate stretching of the DNA mainly at the damaged site and in the nearest regions, consistent with structural rearrangements observed in crystal structures oup.com. Pulsed dipolar EPR provides valuable information on the flexibility and dynamic nature of AP-DNA and its complexes with repair proteins in solution, which may differ from the conformations observed in crystals oup.com.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are computational methods that simulate the time-dependent behavior of molecular systems. By applying classical mechanics to atoms and molecules, MD simulations can provide insights into the flexibility, conformational changes, and interactions of DNA containing AP sites and their complexes with repair enzymes at a high temporal and spatial resolution.

Molecular and Cellular Roles of Ap Sites and Their Repair in Biological Processes

AP Sites in Maintenance of Neural Genome Integrity and Homeostasis

The nervous system, with its high oxygen consumption rate and metabolic activity, is particularly susceptible to oxidative DNA damage, which frequently leads to the formation of AP sites. pnas.orgnih.govpnas.orgnih.gov Maintaining genome stability is paramount for neural homeostasis. pnas.orgpnas.org APE1 plays a critical role in the repair of oxidative DNA lesions in the nervous system. pnas.orgpnas.org Studies using conditional inactivation of murine Ape1 have revealed its essential role in postnatal neurodevelopment and the maintenance of genomic integrity in mature neurons. nih.govpnas.org Loss of APE1 in the nervous system after birth leads to rapid and pronounced genome instability, resulting in widespread apoptosis, demyelination, thermoregulation defects, and an increased susceptibility to brain tumors, including medulloblastoma and glioblastoma. pnas.orgpnas.org This highlights the significance of APE1-mediated repair of oxidative DNA damage in preventing neurological dysfunction and disease. pnas.orgnih.gov

Role of AP Site Repair in Telomere Maintenance

Telomeres, the protective caps (B75204) at the ends of chromosomes, are particularly vulnerable to oxidative stress and the accumulation of DNA damage, including AP sites. nih.govresearchgate.net The BER pathway, and specifically APE1, plays a key role in maintaining telomere stability and length. nih.govresearchgate.netnih.gov AP sites formed at telomeres are rapidly processed by APE1 to facilitate BER of telomeric lesions. nih.govresearchgate.net Deficiency in APE1 leads to the accumulation of AP sites at telomeres, causing the dissociation of telomere-associated proteins like TRF2 and subsequent telomere uncapping. nih.govresearchgate.netnih.gov Unprocessed AP sites at telomeres can be subject to nuclease attack or converted into DNA breaks during replication, contributing to telomere shortening and dysfunction. nih.govresearchgate.netnih.gov APE1 has been shown to associate with telomere proteins, and its depletion results in reduced TRF2 levels at telomeres and telomere shortening. nih.govnih.gov These findings establish a direct link between BER activity and telomere maintenance, underscoring the importance of AP site repair in preserving chromosome stability. nih.govresearchgate.netresearchgate.netnih.gov

AP Sites and their Processing in Chromatin and Nucleosomal Contexts

Genomic DNA in eukaryotic cells is organized into chromatin, where DNA is wrapped around histone proteins to form nucleosomes. biorxiv.orgpnas.orgnih.govnih.gov This compact structure presents a barrier to DNA repair enzymes, including those involved in AP site processing. biorxiv.orgnih.govnih.gov While the mechanism of AP site repair by APE1 on naked DNA is well-established, its function within the context of chromatin and nucleosomes is more complex and less understood. nih.gov In vitro studies using reconstituted nucleosomes have demonstrated that the activity of APE1 on AP sites is significantly influenced by the position and rotational orientation of the lesion within the nucleosome. biorxiv.orgnih.govnih.gov Solvent-exposed AP sites are more readily processed by APE1 compared to those that are occluded by the histone core. biorxiv.orgnih.gov

Research has investigated the impact of AP site orientation within nucleosomes on APE1 endonuclease activity using reconstituted nucleosome core particles containing AP sites at different rotational positions. nih.gov The presence of histones generally reduces APE1 activity, with the magnitude of reduction dependent on the lesion's orientation relative to the histone core. nih.gov Structural studies, such as cryo-EM analysis of APE1 bound to an AP site within a nucleosome, provide mechanistic insights into how APE1 engages with nucleosomal DNA. biorxiv.orgnih.gov These studies indicate that APE1 can access and cleave solvent-exposed AP sites near the entry/exit sites of the nucleosome, utilizing interactions with the DNA similar to those observed with non-nucleosomal DNA. biorxiv.orgnih.gov However, interactions between the damaged DNA strand and the histone octamer at other positions can hinder efficient APE1 processing. biorxiv.orgnih.gov

Involvement of AP Site Processing Enzymes in RNA Metabolism

Beyond their canonical roles in DNA repair, enzymes involved in AP site processing, particularly APE1, have been found to participate in various aspects of RNA metabolism. scientificarchives.comresearchgate.netnih.gov

Cleavage of Abasic Single-Stranded RNA

APE1 has been shown to possess endonuclease activity on RNA molecules, including the ability to cleave abasic sites in single-stranded RNA (ssRNA). researchgate.netnih.govpnas.orgnih.gov This suggests a potential "cleansing" function for APE1 in eliminating damaged RNA molecules containing AP sites. pnas.orgnih.gov Studies have demonstrated that APE1 can incise AP site-containing ssRNA, although the efficiency can vary depending on the substrate sequence and structure. pnas.orgnih.gov For instance, APE1 cleaved AP-ssRNA more efficiently than cognate AP-ssDNA in some contexts, while in others, the opposite was observed, highlighting the influence of substrate conformation. nih.gov The identification of abasic sites in various RNA species, including ribosomal and messenger RNAs, further supports a role for enzymes like APE1 in RNA quality control. pnas.org

Processing of Damaged Ribonucleotides Embedded in DNA

Ribonucleotides are frequently misincorporated into genomic DNA during replication. researchgate.netmdpi.commdpi.com While Ribonucleotide Excision Repair (RER) initiated by RNase H2 is the primary pathway for removing these embedded ribonucleotides, alternative pathways and enzymes are also involved, particularly when RNase H2 is deficient or when the ribonucleotides are damaged. researchgate.netmdpi.commdpi.comresearchgate.net There is evidence suggesting that APE1 can play a role in processing damaged ribonucleotides embedded in DNA. researchgate.netresearchgate.net For example, human APE1 has been shown to cleave double-stranded DNA containing a single abasic ribose. pnas.org While RNase H2 is the main enzyme for removing single unmodified ribonucleotides, APE1's endoribonuclease activity against substrates like 8-oxo-rG and ribo-AP sites indicates a possible involvement in repairing oxidized ribonucleotides in DNA. researchgate.net This highlights a potential intersection between BER and the processing of damaged ribonucleotides within the DNA context.

Redox Regulatory Functions of AP Site Repair Enzymes (e.g., APE1/Ref-1)

APE1, in addition to its crucial role as an AP endonuclease in DNA repair, also functions as a major redox effector protein, often referred to as Ref-1. frontiersin.orgnih.govscientificarchives.comscientificarchives.comresearchgate.netmdpi.com This redox function is distinct from its DNA repair activity and involves the reduction of oxidized cysteine residues in various transcription factors, thereby enhancing their DNA binding activity and regulating gene expression. frontiersin.orgscientificarchives.comscientificarchives.comresearchgate.netmdpi.com

APE1/Ref-1's redox activity influences a wide range of cellular processes, including inflammation, immune response, angiogenesis, cell growth, and survival. frontiersin.orgscientificarchives.comscientificarchives.comresearchgate.netmdpi.com It facilitates the DNA binding of critical transcription factors such as NF-κB, AP-1, HIF-1α, and STAT3, which are involved in regulating genes related to these processes. frontiersin.orgscientificarchives.comscientificarchives.comresearchgate.netmdpi.com For instance, APE1 reduces HIF-1α, increasing its DNA-binding activity and promoting the expression of pro-angiogenic factors like VEGF. frontiersin.orgscientificarchives.com Similarly, APE1's redox function activates NF-κB and AP-1, contributing to the expression of cytokines and chemokines involved in inflammatory responses. frontiersin.orgscientificarchives.com

The dual functions of APE1, both in DNA repair and redox signaling, make it a critical factor in maintaining cellular homeostasis and a potential target in various diseases. frontiersin.orgscientificarchives.comscientificarchives.comresearchgate.net While its endonuclease activity is essential for repairing AP sites and maintaining genomic stability, its redox function plays a significant role in cellular responses to oxidative stress and the regulation of gene expression programs. scientificarchives.comresearchgate.netmdpi.com

Modulation of Transcription Factor Activity (e.g., AP-1, Egr1, HIF-1α, p53, NF-κB)

APE1's redox activity has been shown to modulate the activity of a range of transcription factors involved in diverse cellular processes, including stress responses, inflammation, cell proliferation, survival, and apoptosis. pnas.orgnih.govnih.govresearchgate.netfrontiersin.org This modulation occurs through the control of the redox status of reactive cysteine residues within the DNA-binding domains of these transcription factors, thereby influencing their transcriptional activity. nih.gov

Examples of transcription factors modulated by APE1's redox function include:

AP-1 (Activator Protein 1): APE1 is directly implicated in regulating AP-1 activity, a transcription factor complex involved in various cellular functions, including proliferation and apoptosis. pnas.orgnih.govresearchgate.netfrontiersin.org APE1's redox function can activate AP-1, influencing the expression of genes regulated by this factor. pnas.orgfrontiersin.org

Egr1 (Early Growth Response 1): Egr1 is a transcription factor rapidly induced by various stimuli, including DNA damage signals, and plays a role in processes like proliferation, apoptosis, and inflammation. mdpi.com APE1 has been shown to activate/modulate Egr1. pnas.orgnih.govfrontiersin.org

HIF-1α (Hypoxia-Inducible Factor-1α): HIF-1α is a key regulator of cellular response to hypoxia, influencing genes involved in metabolism, survival, proliferation, angiogenesis, invasion, and metastasis. frontiersin.org APE1 reduces HIF-1α, leading to increased DNA-binding activity and the induction of genes like vascular endothelial growth factor (VEGF). frontiersin.org APE1's redox function controls the redox status of HIF-1α. nih.gov

p53 (Tumor Protein p53): Known as the "guardian of the genome," p53 is a crucial tumor suppressor protein that regulates cell cycle arrest, apoptosis, and senescence in response to DNA damage and stress. researchgate.netidrblab.netresearchgate.netveterinaryworld.orggoogle.com APE1 can activate transcription factors like p53. nih.gov The ATM-p53 axis plays a key role in the DNA damage response, recognizing and repairing double-strand breaks. researchgate.net

NF-κB (Nuclear Factor-kappa B): NF-κB is a transcription factor involved in inflammation and immune responses. frontiersin.orgguidetopharmacology.orgmdpi.com APE1's redox function can activate NF-κB, influencing the expression of cytokines and chemokines. frontiersin.org APE1 controls the redox status of NF-κB. nih.gov

APE1's ability to modulate the activity of these transcription factors highlights a crucial link between DNA repair pathways and broader cellular signaling networks, allowing AP site repair to influence processes beyond just genome integrity. pnas.org

Stress Response Pathways

AP sites and their repair, particularly through the action of APE1, are intricately linked to cellular stress response pathways. Environmental stresses, such as oxidative stress, can directly or indirectly cause DNA damage, including the formation of AP sites. mdpi.comnih.gov Cells have evolved robust DNA damage response (DDR) pathways to detect and respond to such damage. nih.govresearchgate.net

APE1, through its dual function in DNA repair and transcription factor modulation, plays a significant role in coordinating cellular responses to stress. nih.govnih.gov Its endonuclease activity is essential for initiating the repair of AP sites generated by oxidative stress and other genotoxic agents. nih.gov Simultaneously, its redox function influences the activity of transcription factors like AP-1, NF-κB, and p53, which are key regulators of genes involved in stress responses, inflammation, cell cycle control, and apoptosis. pnas.orgnih.govresearchgate.netfrontiersin.org

The activation of DDR pathways in response to DNA damage, including AP sites, can lead to cell cycle arrest, allowing time for DNA repair mechanisms to act. mdpi.comresearchgate.net Key proteins like ATM and ATR sense DNA damage and initiate signaling cascades that contribute to this arrest. researchgate.netresearchgate.net The ATM-Chk2 and ATR-Chk1 checkpoints are activated in oxidative stress to coordinate DNA repair and other cellular processes. researchgate.net

Furthermore, inefficient DNA repair can activate DDR pathways, leading to the stabilization and activation of p53, which in turn regulates cell cycle arrest and apoptosis. researchgate.net This underscores the importance of efficient AP site repair in preventing the accumulation of damage that could trigger detrimental stress responses.

AP Site Repair in Radiation Resistance and Mutagenesis in Specific Organisms (e.g., Bacillus subtilis spores)

Bacillus subtilis spores are remarkably resistant to various environmental insults, including radiation, due to a combination of protective mechanisms and efficient DNA repair systems that become active during germination and outgrowth. nih.govasm.orgasm.orgnih.gov AP sites are among the types of DNA damage that can be induced by radiation in spores. nih.gov

DNA repair by apurinic/apyrimidinic (AP) endonucleases plays a significant role in the radiation resistance and the prevention of radiation-induced mutagenesis in Bacillus subtilis spores. nih.govasm.org Two major AP endonucleases, ExoA and Nfo, are implicated in the repair of AP sites in germinating spores. nih.govasm.org These enzymes nick the DNA at AP sites, initiating the BER pathway, which involves gap filling by DNA polymerase I. nih.gov

Studies on Bacillus subtilis spore resistance to different types of radiation, including UV and ionizing radiation, have highlighted the importance of AP endonuclease activity. nih.govasm.org Spores deficient in AP repair (e.g., ∆nfo ∆exoA strains) exhibit increased sensitivity to radiation compared to wild-type spores. nih.govasm.org This indicates that the repair of AP sites is a crucial mechanism for spore survival following radiation exposure. nih.govasm.org

AP sites are potentially mutagenic because they can block DNA replication and lead to errors during bypass by TLS polymerases. nih.govnih.govnih.gov Therefore, efficient repair of AP sites is also critical for preventing radiation-induced mutagenesis in spores. nih.gov Research has investigated the frequency of mutations in AP repair-deficient spores after irradiation, providing insights into the role of AP endonucleases in maintaining genomic stability. nih.gov

The resistance of Bacillus subtilis spores to ionizing radiation also relies significantly on DNA repair mechanisms, including those involving AP endonucleases. asm.org DNA repair via AP endonucleases appears to be a highly important mechanism for spore resistance to ionizing radiation. asm.org

The interplay between DNA protection mechanisms, such as those provided by small acid-soluble spore proteins (SASP), and DNA repair pathways, including AP site repair, contributes to the extreme resistance of Bacillus subtilis spores. nih.govasm.orgasm.orgnih.gov While SASP protect DNA in dormant spores, repair mechanisms become essential during the transition back to vegetative growth. nih.govasm.orgasm.org

Modulation of Ap Site Repair Pathways for Research Applications

Identification and Characterization of AP Endonuclease Inhibitors

Considerable effort has been dedicated to identifying and characterizing specific inhibitors of APE1. nih.govplos.org These inhibitors are valuable tools for fundamental research into the BER pathway and are being explored as potential candidates for clinical use, particularly in cancer treatment. nih.govplos.org

Various strategies have been employed for the discovery of APE1 inhibitors. High-throughput screening (HTS) of extensive small-molecule libraries has been a key method. For example, a fluorescence-based HTS assay was utilized to screen a library of 60,000 compounds, leading to the identification of promising APE1 repair inhibitors. researchgate.netmdpi.com Another large-scale HTS involved screening over 350,000 small molecules, resulting in the identification of several active compounds that inhibited APE1 in multiple assay formats. plos.org

The characterization of identified inhibitors involves evaluating their potency and specificity. Studies employ structural, biophysical, and biochemical techniques to understand how these molecules interact with APE1. nih.govplos.org For instance, NMR chemical shift perturbation experiments and crystal structures have been used to map binding sites. nih.govplos.org However, rigorous characterization is crucial because some compounds initially identified as inhibitors have been found to act non-specifically, such as through colloidal aggregation. nih.govplos.org

Several compounds have been reported as APE1 inhibitors, including:

Methoxyamine (MX): A synthetic molecule that binds to the aldehyde groups of AP sites, making them resistant to APE1 activity. frontiersin.orgnih.gov

E3330: A quinone derivative identified as a specific and direct redox inhibitor of APE1, with studies also examining its effect on DNA repair activity. frontiersin.org

AR03 (2,4,9-trimethylbenzo[b] frontiersin.orgresearchgate.net-naphthyridin-5-amine): Identified via HTS, this compound inhibited the cleavage of AP sites in vitro and in cellular contexts. researchgate.netmdpi.com

APE Inhibitor III (N-(3-(1,3-Benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide): Shown to enhance the activity of DNA damaging agents in cell lines. mdpi.com

Lucanthone (B1684464): Reported to inhibit the repair activity of APE1. researchgate.netnih.gov

Bis-naphthalene macrocycles: These compounds exhibit high affinity for abasic sites and prevent their cleavage by APE1 through substrate masking. researchgate.net

Research also investigates how protein-protein interactions influence APE1 activity and how modulators might affect these interactions. Studies have indicated that other BER proteins, such as DNA polymerase β (Pol β) and XRCC1, can stimulate the endonuclease activity of APE1. mdpi.com

Mechanisms of Action of Small Molecule Modulators on AP Site Accumulation

Small molecule modulators can impact AP site accumulation through various mechanisms, primarily by affecting APE1 activity or by directly interacting with AP sites.

Inhibitors that target APE1's endonuclease activity prevent the enzyme from cleaving the phosphodiester backbone at AP sites, leading to their accumulation. plos.org For example, compounds identified through HTS have been shown to increase AP site levels in chromosomal DNA, which is indicative of intracellular APE1 inhibition. plos.org

Methoxyamine (MX) operates through a different mechanism by binding directly to the aldehyde group of the AP site itself. frontiersin.orgnih.gov This chemical interaction makes the AP site resistant to processing by APE1 and subsequent steps in the BER pathway, effectively causing the persistence and accumulation of AP sites. frontiersin.org

Furthermore, some modulators might affect cellular stress response or transcriptional regulation pathways linked to DNA repair. APE1 possesses a dual function, acting as both an AP endonuclease and a redox factor that regulates transcription factors. frontiersin.orgmdpi.com Small molecules that selectively inhibit either the repair or redox function of APE1 can have distinct effects on cellular processes, including those that might indirectly influence AP site levels or their downstream consequences. frontiersin.org

Research into Sensitization to DNA Damaging Agents via AP Site Pathway Modulation

A significant area of research focuses on leveraging the modulation of AP site repair pathways to sensitize cells, particularly cancer cells, to DNA damaging agents. researchgate.netnih.govplos.org The underlying principle is that inhibiting the repair of AP sites, which are frequently induced by certain types of chemotherapy and radiation, will amplify the cytotoxic effects of these treatments. researchgate.netnih.govresearchgate.net

AP sites are highly cytotoxic and can lead to mutations or DNA-protein crosslinks if not repaired. nih.govbmbreports.orgnih.gov By inhibiting APE1 or otherwise impeding AP site processing, the accumulation of these toxic lesions is promoted, thereby increasing cell death in response to agents that induce them. plos.org

Studies have demonstrated that inhibiting APE1 repair activity, whether through genetic methods like siRNA or dominant-negative constructs, or by using small molecule inhibitors, sensitizes tumor cells to various anticancer agents. researchgate.netplos.org This includes enhancing the cytotoxicity of alkylating agents such as methyl methanesulfonate (B1217627) (MMS) and temozolomide (B1682018) (TMZ). nih.govplos.orgresearchgate.netresearchgate.netnih.gov

For example, the APE1 inhibitor AR03 was shown to potentiate the cytotoxicity of MMS and TMZ in glioblastoma cells. researchgate.netmdpi.com Similarly, lucanthone has been reported to enhance the cell killing effect of MMS and TMZ in breast cancer cells. researchgate.netnih.gov Methoxyamine (MX) has also been investigated in combination with chemotherapeutic drugs and has shown positive results in potentiating cytotoxicity. frontiersin.orgnih.gov

The potentiation of DNA damaging agents through AP site pathway modulation is particularly relevant for agents that primarily induce base damage and AP sites, which are subsequently processed by the BER pathway. researchgate.netnih.gov By compromising the BER pathway's ability to repair these lesions, the effectiveness of the DNA damaging agent is enhanced. researchgate.netnih.gov

Research also explores the potential for synthetic lethality approaches, where inhibiting APE1 might selectively target cancer cells with pre-existing defects in other DNA repair pathways. plos.org This is analogous to the successful strategy of using PARP inhibitors in cancers with BRCA deficiencies. plos.org

Future Directions in Apurinic Acid Research

Elucidating the Full Spectrum of AP Site Substrates and Repair Specificities

While the canonical AP site in double-stranded DNA is well-studied, the full spectrum of substrates recognized and processed by AP endonucleases and other repair enzymes is still being explored. Research continues to investigate how AP sites in different DNA contexts, such as single-stranded DNA (ssDNA) or within complex chromatin structures like nucleosomes, are recognized and repaired. nih.govresearchgate.netpnas.org Studies indicate that AP sites in ssDNA may be processed differently than those in double-stranded DNA, with varying efficiencies depending on the enzyme. nih.gov Furthermore, the presence of clustered lesions, where multiple damage sites including AP sites are located in close proximity, presents unique challenges for repair machinery, and their processing efficiency compared to isolated lesions is an active area of investigation. pnas.org Understanding the substrate specificity of various DNA glycosylases that generate AP sites, as well as the downstream enzymes like APE1, is crucial for a complete picture of AP site processing. frontiersin.orgnih.govoup.com

Comprehensive Understanding of Inter-pathway Coordination and Redundancy in DNA Repair

Cells possess multiple DNA repair pathways, including BER, nucleotide excision repair (NER), and translesion synthesis (TLS), that can deal with AP sites or their downstream consequences. wikipedia.orgnih.govresearchgate.netpnas.org Future research aims to comprehensively understand how these pathways are coordinated and the extent of redundancy in AP site repair. This involves investigating the signaling mechanisms that recruit specific repair factors to AP sites and how the choice between different BER sub-pathways (short-patch vs. long-patch) is regulated. nih.govnih.gov The interplay between AP site repair and other cellular processes like replication and transcription is also a critical area. For instance, AP sites can stall replication forks, and understanding how repair pathways coordinate with replication machinery to resolve these blocks or utilize tolerance mechanisms like TLS is vital. wikipedia.orgresearchgate.net Proteins like PARP1 and XRCC1 are known to play coordinating roles in DNA repair, and their specific involvement in orchestrating the response to AP sites and preventing the accumulation of toxic intermediates is under investigation. nih.gov

Advanced Structural and Biophysical Characterization of AP Site-Enzyme Interactions

Detailed structural and biophysical studies are essential to fully elucidate the mechanisms by which repair enzymes recognize and process AP sites. Techniques such as X-ray crystallography, cryo-electron microscopy, and nuclear magnetic resonance (NMR) continue to provide high-resolution insights into the interactions between AP sites and key repair proteins like APE1. biorxiv.orgoup.comnih.govnih.govresearchgate.netacs.orgmsstate.edu Future directions include characterizing the structural dynamics of these interactions, understanding how enzyme conformational changes facilitate AP site recognition and catalysis, and investigating the influence of the DNA sequence context and chromatin environment on enzyme binding and activity. pnas.orgbiorxiv.orgoup.comnih.govnih.gov Biophysical methods like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are employed to quantify the binding affinities and thermodynamics of enzyme-AP site interactions. nih.govnih.gov These studies are crucial for understanding the molecular basis of repair specificity and efficiency.

Development of Novel Biosensors and Imaging Tools for Real-Time AP Site Dynamics

Monitoring the formation, repair, and cellular dynamics of AP sites in real-time within living cells remains a significant challenge. The development of novel biosensors and imaging tools is a key future direction. This includes creating fluorescent or other reporter molecules that can specifically detect AP sites or the activity of AP site repair enzymes in living cells. nih.govresearchgate.netnih.govnih.govmdpi.comresearchgate.net Such tools would enable researchers to visualize the spatial and temporal distribution of AP sites, track the recruitment and action of repair proteins, and study the kinetics of repair in different cellular compartments and under various physiological or stress conditions. nih.govresearchgate.netnih.gov Advances in imaging techniques, coupled with sophisticated biosensor design, hold the promise of providing unprecedented insights into the dynamic nature of AP site metabolism in vivo. researchgate.netnih.gov

Computational Modeling and Simulation of AP Site Formation, Repair, and Mutagenesis

Computational approaches, including molecular dynamics simulations and mathematical modeling, are becoming increasingly powerful tools for studying AP sites. biorxiv.orgplos.orgresearchgate.netresearchgate.netnih.gov Future research will leverage these methods to simulate the spontaneous formation of AP sites under different conditions, model the interactions of repair enzymes with AP sites at an atomic level, and predict the consequences of unrepaired or misrepaired AP sites, such as their mutagenic potential. wikipedia.orgbiorxiv.orgplos.orgresearchgate.netresearchgate.netnih.gov Computational modeling can complement experimental data by providing insights into reaction mechanisms, conformational changes, and the influence of the cellular environment. biorxiv.orgoup.comnih.gov Developing more complex and accurate models that integrate different repair pathways and their interactions with other cellular processes will be crucial for a holistic understanding of how cells maintain genome integrity in the face of constant AP site formation. plos.orgresearchgate.netresearchgate.net

Q & A

Q. How are apurinic/apyrimidinic (AP) sites experimentally detected in DNA, and what methodological considerations ensure accuracy?

AP sites can be quantified using colorimetric assays such as the bicinchoninic acid (BCA)/copper reagent method. This approach detects reducing sugars (e.g., 2-deoxyribose) released during N-glycosidic bond cleavage at AP sites. The BCA assay produces a chromophore proportional to AP site concentration, measurable via spectrophotometry at 560 nm . Key considerations include:

  • Stoichiometric validation : Ensure reactions are linear and reproducible.
  • Chromatin interference : Acidic hydrolysis steps (e.g., Feulgen staining) may overestimate AP sites in decondensed chromatin due to increased DNA accessibility .
  • Negative controls : Use undamaged DNA to baseline intrinsic reducing sugar levels.

Q. What experimental models are commonly used to study AP site repair mechanisms?

Yeast models (e.g., Schizosaccharomyces pombe) are widely employed to investigate base excision repair (BER) pathways. Key enzymes include:

  • Apn1p : A class II AP endonuclease critical for incising AP sites.
  • Uve1p : A UV damage endonuclease with AP lyase activity. Knockout strains (e.g., apn1Δ) enable functional studies of repair kinetics and mutagenesis .

Q. What endogenous and exogenous factors induce AP site formation in DNA?

AP sites arise from:

  • Spontaneous depurination : Hydrolysis of purine bases under physiological conditions (≈10,000–50,000 lesions/cell/day) .
  • Chemical agents : Alkylating agents (e.g., methyl methanesulfonate), oxidants (e.g., H₂O₂), and ionizing radiation .
  • DNA glycosylases : Enzymatic removal of damaged bases (e.g., uracil DNA glycosylase) generates AP intermediates .

Advanced Research Questions

Q. How do AP sites contribute to mutagenesis during DNA replication, and what in vitro models validate these mechanisms?

During replication, DNA polymerases preferentially insert adenine opposite AP sites ("A-rule") due to structural compatibility. Misincorporation rates depend on:

  • Polymerase fidelity : Low-fidelity polymerases (e.g., Pol η) exhibit higher error rates .
  • Sequence context : Flanking bases influence nucleotide selection (e.g., dAMP vs. dCMP insertion) . In vitro systems using synthetic AP site-containing oligonucleotides and purified polymerases (e.g., E. coli Pol I) quantify misincorporation frequencies via gel electrophoresis or sequencing .

Q. What challenges arise when quantifying AP sites in chromatin-dense regions, and how can experimental designs mitigate these?

Chromatin decondensation (e.g., induced by histone deacetylase inhibitors like valproic acid) increases DNA accessibility to hydrolytic agents, leading to false-positive AP site detection during Feulgen staining. Mitigation strategies include:

  • Parallel assays : Combine colorimetric methods with AP endonuclease digestion to confirm lesion specificity .
  • Chromatin stabilization : Use crosslinking agents (e.g., formaldehyde) to preserve native DNA-protein interactions .

Q. How do researchers design experiments to distinguish between AP site repair pathways in mammalian cells?

RNA interference (RNAi) and CRISPR-Cas9 knockouts target specific BER components (e.g., APEX1, OGG1). Experimental steps include:

  • Genotoxic treatment : Induce AP sites with methyl methanesulfonate (MMS).
  • Repair kinetics : Measure lesion persistence via comet assays or immunofluorescence with anti-AP site antibodies.
  • Pathway specificity : Compare repair efficiency in wild-type vs. knockout cells .

Q. What statistical frameworks are critical for analyzing AP site-related mutagenesis data?

Use Poisson regression to model mutation frequencies (e.g., per-basepair mutation rates) and ANOVA for multi-group comparisons (e.g., wild-type vs. repair-deficient strains). Data should include:

  • Effect size estimates : Relative risk ratios for mutation types (transversions vs. transitions).
  • Confidence intervals : 95% CI for replication-independent experiments .

Methodological Resources

  • Detection Protocols : BCA/copper assay , comet assay .
  • Repair Enzymes : APEX1 (Human), Apn1p (Yeast) .
  • Data Analysis : Poisson models for mutation rates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.